Acide carboxylique de dasatinib
Vue d'ensemble
Description
Le Dasatinib est un inhibiteur de tyrosine kinase de deuxième génération principalement utilisé pour le traitement de la leucémie myéloïde chronique à chromosome Philadelphie positif et de la leucémie lymphoblastique aiguë . Le métabolite M6 du Dasatinib est l'un des nombreux métabolites formés lors du métabolisme du Dasatinib dans l'organisme humain .
Applications De Recherche Scientifique
Dasatinib metabolite M6 has several scientific research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. It is used to study the metabolism and disposition of Dasatinib in the human body . Understanding the formation and activity of this metabolite helps in optimizing the dosing and therapeutic efficacy of Dasatinib in treating leukemia . Additionally, it is used in drug monitoring and individualized medicine to ensure patients receive the most effective and safe dosage .
Mécanisme D'action
Target of Action
Dasatinib Carboxylic Acid primarily targets several tyrosine kinases. At nanomolar concentrations, it inhibits BCR-ABL , SRC family (SRC, LCK, YES, FYN), c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
Dasatinib Carboxylic Acid interacts with its targets by inhibiting their kinase activity. It binds to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . Dasatinib’s ability to inhibit both conformations makes it a therapeutic alternative for patients with cancers that have developed imatinib-resistance .
Biochemical Pathways
Dasatinib Carboxylic Acid affects several biochemical pathways. It inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases involved in cancer . Furthermore, dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Pharmacokinetics
Dasatinib Carboxylic Acid is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours . The absolute bioavailability of dasatinib in humans is unknown due to the lack of an intravenous formulation .
Result of Action
The molecular and cellular effects of Dasatinib Carboxylic Acid’s action include the inhibition of the proliferation of certain cancer cells . It has been shown to enhance the generation of CAR T cells, making it particularly relevant for CAR T cell therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dasatinib Carboxylic Acid. For instance, the absorption of dasatinib is decreased by pH-modifying agents such as antacids, H2-receptor blockers, and proton pump inhibitors . This is because dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, changes in gastric pH can significantly impact the bioavailability of dasatinib .
Analyse Biochimique
Biochemical Properties
Dasatinib Carboxylic Acid interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of BCR-ABL, a constitutively active tyrosine kinase involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases .
Cellular Effects
Dasatinib Carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the uncontrolled activity of the ABL tyrosine kinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dasatinib Carboxylic Acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, Dasatinib Carboxylic Acid inhibits the active and inactive conformations of the ABL kinase domain .
Temporal Effects in Laboratory Settings
The effects of Dasatinib Carboxylic Acid change over time in laboratory settings. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Its terminal half-life is 3–4 h .
Dosage Effects in Animal Models
In animal models, the effects of Dasatinib Carboxylic Acid vary with different dosages . The plasma concentration of Dasatinib Carboxylic Acid required to inhibit 90% of phospho-BCR-ABL in vivo was 10.9 ng/mL in mice and 14.6 ng/mL in humans .
Metabolic Pathways
Dasatinib Carboxylic Acid is involved in several metabolic pathways. It is metabolized primarily in the liver through cytochrome P450 (CYP) 3A4-mediated metabolism .
Transport and Distribution
Dasatinib Carboxylic Acid is transported and distributed within cells and tissues. The efflux of Dasatinib Carboxylic Acid is regulated by ABCC4 and ABCC6 transporters .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le métabolite M6 du Dasatinib est formé par le métabolisme oxydatif du Dasatinib. L'enzyme principale responsable de cette transformation est une oxydoréductase cytosolique . La voie de synthèse implique l'oxydation du Dasatinib, conduisant à la formation du groupe acide carboxylique dans le métabolite M6 .
Méthodes de production industrielle : La production industrielle du métabolite M6 du Dasatinib n'est généralement pas effectuée car il s'agit d'un métabolite formé in vivo. à des fins de recherche, il peut être synthétisé en utilisant des réactions d'oxydation contrôlées en laboratoire .
Analyse Des Réactions Chimiques
Types de réactions : Le métabolite M6 du Dasatinib subit principalement des réactions d'oxydation. La formation de ce métabolite implique l'oxydation du Dasatinib pour introduire un groupe acide carboxylique .
Réactifs et conditions usuelles : Les réactifs usuels utilisés dans les réactions d'oxydation pour former le métabolite M6 du Dasatinib comprennent des agents oxydants tels que le peroxyde d'hydrogène ou d'autres peroxydes dans des conditions contrôlées .
Principaux produits formés : Le principal produit formé par l'oxydation du Dasatinib est le métabolite M6 du Dasatinib, qui contient un groupe acide carboxylique .
Applications de la recherche scientifique
Le métabolite M6 du Dasatinib a plusieurs applications de recherche scientifique, en particulier dans les domaines de la pharmacocinétique et de la pharmacodynamie. Il est utilisé pour étudier le métabolisme et la disposition du Dasatinib dans l'organisme humain . Comprendre la formation et l'activité de ce métabolite permet d'optimiser le dosage et l'efficacité thérapeutique du Dasatinib dans le traitement de la leucémie . En outre, il est utilisé dans la surveillance médicamenteuse et la médecine personnalisée pour garantir que les patients reçoivent le dosage le plus efficace et le plus sûr .
Mécanisme d'action
Le métabolite M6 du Dasatinib exerce ses effets par l'inhibition des tyrosine kinases, de manière similaire à son composé parent, le Dasatinib . Les principales cibles moléculaires comprennent la kinase BCR-ABL et les kinases de la famille Src . En inhibant ces kinases, le métabolite M6 du Dasatinib aide à contrôler la prolifération des cellules leucémiques .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au métabolite M6 du Dasatinib comprennent d'autres métabolites du Dasatinib tels que M4 (N-désalkylé), M5 (N-oxyde), M20 et M24 (métabolites hydroxylés) .
Unicité : Le métabolite M6 du Dasatinib est unique en raison de sa transformation oxydative spécifique conduisant à la formation d'un groupe acide carboxylique. Cela le distingue des autres métabolites du Dasatinib, qui subissent différents types de transformations métaboliques .
Activité Biologique
Dasatinib, a potent tyrosine kinase inhibitor, is primarily utilized in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia (CML). Its biological activity is largely attributed to its ability to inhibit various kinases, including BCR-ABL and SRC family kinases. The carboxylic acid derivative of dasatinib enhances its pharmacological profile, providing insights into its mechanism of action, efficacy, and potential therapeutic applications.
Dasatinib functions by binding to the active and inactive conformations of the ABL kinase domain, exhibiting a higher affinity than imatinib. This binding inhibits the tyrosine kinase activity associated with cancer cell proliferation and survival. The compound also targets other kinases such as SRC, c-KIT, and PDGFRβ at nanomolar concentrations, which contributes to its broad-spectrum activity against various malignancies .
Biological Activity of Dasatinib Carboxylic Acid
The carboxylic acid derivative of dasatinib has been synthesized to improve specificity and interaction with diverse biological targets. Research indicates that these derivatives can enhance potency against specific kinases while reducing off-target effects. For instance, dasatinib derivatives synthesized through esterification with carboxylic acids have demonstrated varied inhibitory activity against kinases like Csk and Src:
Compound | IC50 (nM) | Selectivity Ratio (Csk/Src) |
---|---|---|
Das-R (Dasatinib-L-Arginine) | 4.4 | 91.4 |
Das-C10 | 3.2 | 10.2 |
Das-Glutamic Acid | <0.25 | - |
Das-Cysteine | <0.45 | - |
These findings suggest that modifications to the dasatinib structure can lead to enhanced selectivity and potency against specific cancer-related kinases .
Pharmacokinetics and Metabolism
Dasatinib is primarily metabolized by CYP3A4, with several pharmacologically active metabolites identified, including M4, M5, M6, M20, and M24. The M4 metabolite exhibits equipotent activity compared to dasatinib but constitutes only about 5% of the total drug exposure. Other metabolites are significantly less active . The pharmacokinetic parameters for dasatinib include:
- Cmax : Peak plasma concentration
- Tmax : Time to reach Cmax
- AUC0-inf : Area under the plasma concentration-time curve from time zero to infinity
- Half-life : Approximately 5 hours
These parameters indicate that dasatinib maintains a relatively stable plasma concentration over time, contributing to its efficacy in clinical settings .
Clinical Efficacy and Case Studies
Dasatinib has shown remarkable efficacy in clinical trials for patients with CML. A randomized phase II study demonstrated that dasatinib induces faster cytogenetic responses compared to imatinib, with significant reductions in Philadelphia chromosome-positive metaphases observed within one month of treatment:
Treatment Arm | Median % Ph+ Metaphases at 1 Month |
---|---|
Dasatinib | 81% |
Imatinib | 33% |
This rapid response highlights dasatinib's effectiveness as a first-line treatment option for newly diagnosed CML patients .
Propriétés
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCDXJFWSYUNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474430 | |
Record name | Dasatinib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-53-9 | |
Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasatinib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.